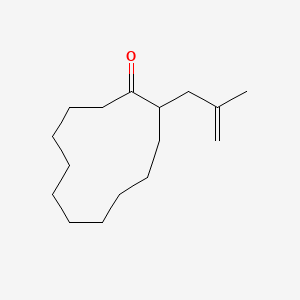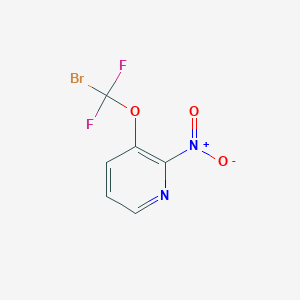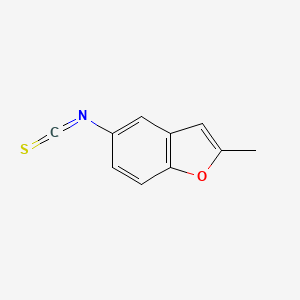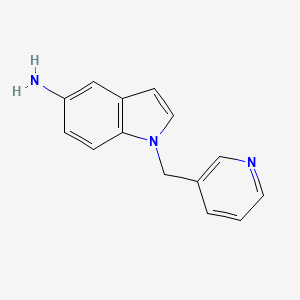
1-(pyridin-3-ylmethyl)indol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-3-ylmethyl)indol-5-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a pyridin-3-ylmethyl group at the 1-position and an amine group at the 5-position. The indole ring system is known for its aromaticity and stability, making it a crucial scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-ylmethyl)indol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(bromomethyl)pyridine with indole-5-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(Pyridin-3-ylmethyl)indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amine group at the 5-position can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted indole derivatives.
科学研究应用
1-(Pyridin-3-ylmethyl)indol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(pyridin-3-ylmethyl)indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
相似化合物的比较
- 1-(Pyridin-2-ylmethyl)indol-5-amine
- 1-(Pyridin-4-ylmethyl)indol-5-amine
- 1-(Pyridin-3-ylmethyl)indol-3-amine
Comparison: 1-(Pyridin-3-ylmethyl)indol-5-amine is unique due to the specific positioning of the pyridin-3-ylmethyl group and the amine group on the indole ring. This unique structure can influence its biological activity and chemical reactivity compared to other similar compounds. For instance, the position of the substituents can affect the compound’s ability to interact with biological targets and its overall stability.
属性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
1-(pyridin-3-ylmethyl)indol-5-amine |
InChI |
InChI=1S/C14H13N3/c15-13-3-4-14-12(8-13)5-7-17(14)10-11-2-1-6-16-9-11/h1-9H,10,15H2 |
InChI 键 |
JSIYEWMRXINEBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
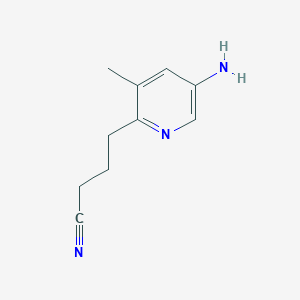

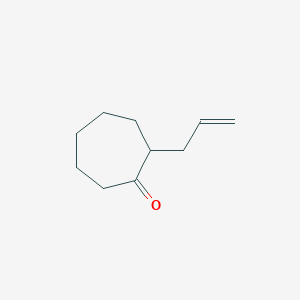
![{1-[(3-Phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methanol](/img/structure/B8632716.png)
![2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8632717.png)
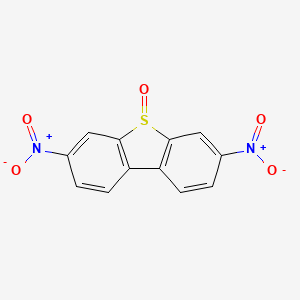

![3-[(2,6-Dichlorophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B8632731.png)
![6-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}hexanoic acid](/img/structure/B8632736.png)
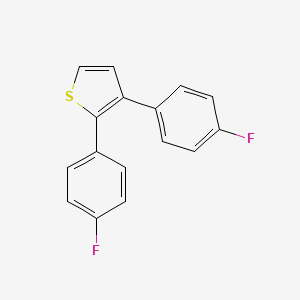
![3-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B8632755.png)
